(2-Methylpyrimidin-5-yl)boronic acid
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Overview
Description
“(2-Methylpyrimidin-5-yl)boronic acid” is a chemical compound with the empirical formula C5H7BN2O2 and a molecular weight of 137.93 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2-Methylpyrimidin-5-yl)boronic acid” can be represented by the SMILES stringCC1=NC=C(B(O)O)C=N1
. The InChI code for this compound is 1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3
. Chemical Reactions Analysis
While specific chemical reactions involving “(2-Methylpyrimidin-5-yl)boronic acid” are not detailed in the search results, boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also play a role in boron-catalysed direct amidation reactions .Physical And Chemical Properties Analysis
“(2-Methylpyrimidin-5-yl)boronic acid” is a pale-yellow to yellow-brown solid or liquid . Unfortunately, specific data on its boiling point, melting point, and density are not available .Scientific Research Applications
Boronic acids, including “(2-Methylpyrimidin-5-yl)boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
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Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
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Biological Labelling, Protein Manipulation, and Modification
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Separation Technologies
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Development of Therapeutics
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Electrophoresis of Glycated Molecules
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Building Materials for Microparticles for Analytical Methods
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Pharmaceutical Intermediate
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Organic Synthesis
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Material Science
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Chemical Synthesis
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Pharmaceutical Intermediate
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Organic Synthesis
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Material Science
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Chemical Synthesis
Safety And Hazards
“(2-Methylpyrimidin-5-yl)boronic acid” is classified under GHS07 for safety. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
(2-methylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLWJOEZRVRNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671658 |
Source
|
Record name | (2-Methylpyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyrimidin-5-yl)boronic acid | |
CAS RN |
1034924-06-5 |
Source
|
Record name | (2-Methylpyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyrimidine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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